molecular formula C15H20N2O5 B2449965 N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide CAS No. 954629-67-5

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

Cat. No. B2449965
M. Wt: 308.334
InChI Key: DPPFUAJJJMOJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, melting point, and boiling point. For the related compound “Ethyl 3- (3,4-dimethoxyphenyl)propionate”, it has a molecular weight of 238.28, a density of 1.112 g/mL at 25 °C, a melting point of 13 °C, and a boiling point of 193 °C/20 mmHg .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anti-Proliferative Activities

Research on derivatives of 1,3,4-oxadiazole, a structural motif related to the compound , showed significant antimicrobial and anti-proliferative activities. The synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibited broad-spectrum antibacterial activities and potent activity against certain cancer cell lines, suggesting potential applications in the development of new therapeutic agents (Al-Wahaibi et al., 2021).

Anticonvulsant Activity

Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share a similar structural framework with the compound of interest, have demonstrated notable anticonvulsant activities. This highlights their potential use in addressing neurological disorders and conditions associated with convulsions or seizures (Soyer et al., 2004).

Chemical Synthesis and Characterization

Facile Synthesis Techniques

The microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives illustrates an efficient method for producing compounds with potential anticancer activities. This approach demonstrates the utility of innovative synthetic methods in developing pharmacologically active molecules (Tiwari et al., 2017).

Crystal Structure and Molecular Interaction Studies

The crystal structure and Hirshfeld surface analysis of compounds such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide offer insights into the molecular interactions and stability of similar compounds. These studies are crucial for understanding the chemical properties and potential biological interactions of new drug candidates (Prabhuswamy et al., 2016).

Safety And Hazards

The safety data sheet for the related compound “(3,4-Dimethoxyphenyl)acetic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-4-14(18)16-8-11-9-17(15(19)22-11)10-5-6-12(20-2)13(7-10)21-3/h5-7,11H,4,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPFUAJJJMOJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.